2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a diverse array of functional groups, including an isoxazole ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the furan and thiophene moieties. The final step usually involves the formation of the acetamide linkage.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Furan and Thiophene Introduction: The furan and thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylisoxazol-4-yl)-N-(benzyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Uniqueness
The uniqueness of 2-(3,5-dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity or electronic characteristics.
Biological Activity
2-(3,5-Dimethylisoxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, identified by its CAS number 1797649-98-9, is a compound of growing interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The molecular formula of this compound is C18H20N2O3S, with a molecular weight of 344.4 g/mol. The structure features a combination of isoxazole, furan, and thiophene moieties, which are known for their diverse biological activities.
Property | Value |
---|---|
CAS Number | 1797649-98-9 |
Molecular Formula | C18H20N2O3S |
Molecular Weight | 344.4 g/mol |
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : The isoxazole and thiophene derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Certain derivatives of this compound have been noted for their ability to modulate inflammatory responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against Staphylococcus aureus and Escherichia coli. A study employing disk diffusion methods found effective inhibition zones, suggesting potential as an antimicrobial agent .
Anticancer Studies
A notable study explored the anticancer activity of structurally related compounds against human tumor cell lines such as HepG2 and NCI-H661. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways .
The compound's mechanism may involve the inhibition of key enzymes associated with cellular growth and proliferation. For instance, some derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis, thereby affecting rapidly dividing cells such as cancer cells .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-17(14(2)23-19-13)10-18(21)20(11-15-6-8-22-12-15)7-5-16-4-3-9-24-16/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXQVGKEMKKGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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